molecular formula C13H18N2O3S B5591532 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE CAS No. 5939-62-8

1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

Cat. No.: B5591532
CAS No.: 5939-62-8
M. Wt: 282.36 g/mol
InChI Key: DQLUZVDSTWHLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process. For example, a four-stage method can be employed where 2-methyl-5-ethylpyridine is converted into 2-methyl-5-vinylpyridine, followed by ozonolysis and reduction to form 2-methylpyridine-5-carbaldehyde. This intermediate is then reacted with a dialkylamine and a cyano compound to form N,N-dialkylamino-(6-methyl-3-pyridyl) acetonitrile, which is finally reacted with a 4-(methylsulfonyl) benzyl halide to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.

Scientific Research Applications

1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
  • 2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole

Uniqueness: 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE stands out due to its unique combination of a piperazine ring and a phenyl ethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-19(17,18)15-9-7-14(8-10-15)13(16)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLUZVDSTWHLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974804
Record name 1-[4-(Methanesulfonyl)piperazin-1-yl]-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5939-62-8
Record name 1-[4-(Methanesulfonyl)piperazin-1-yl]-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.